molecular formula C13H20O4 B3285754 Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate CAS No. 81144-09-4

Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

Cat. No.: B3285754
CAS No.: 81144-09-4
M. Wt: 240.29 g/mol
InChI Key: LLSDJLRZFSIZFR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate is an organic compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with an ethoxy-oxoethylidene group and an ethyl ester group. This compound is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its cyclohexane ring and ethoxy-oxoethylidene group make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSDJLRZFSIZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
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Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
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Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
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Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
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Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
Reactant of Route 6
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate

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